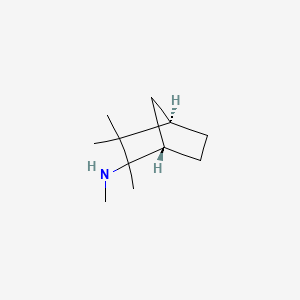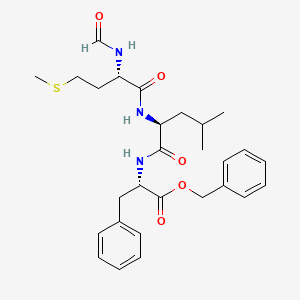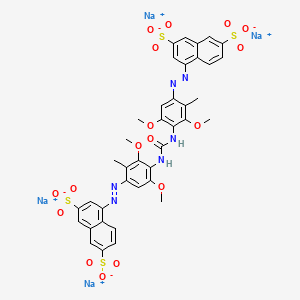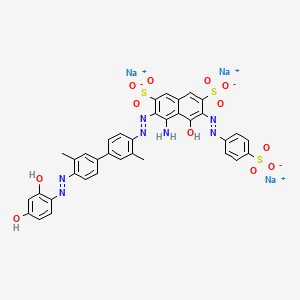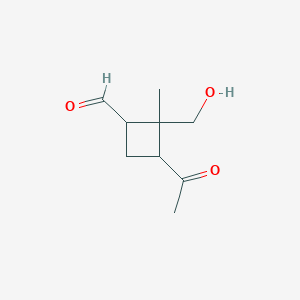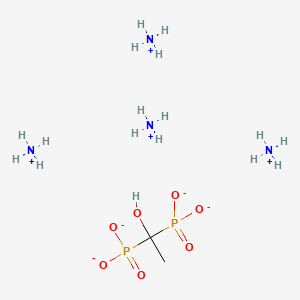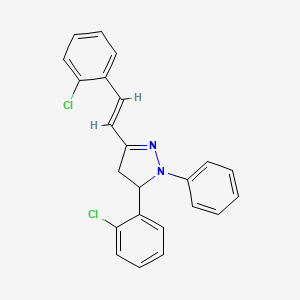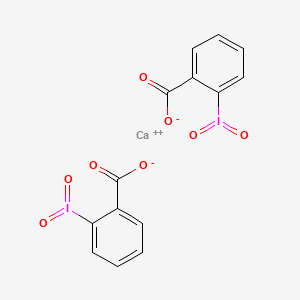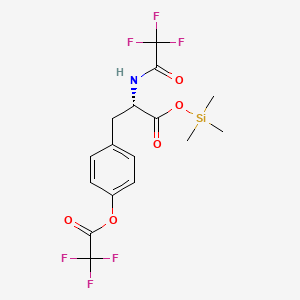
2-Chloro-3-(dodecylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone is a synthetic organic compound belonging to the class of benzoquinones Benzoquinones are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxy-1,4-benzoquinone and dodecylthiol.
Thioether Formation: The dodecylthio group can be introduced via a nucleophilic substitution reaction using dodecylthiol in the presence of a base such as sodium hydride.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted benzoquinones with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology
Medicine
Benzoquinones and their derivatives are known for their pharmacological properties. This compound may have potential as an antimicrobial, anticancer, or antioxidant agent, although specific studies would be required to confirm these activities.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone would depend on its specific application. Generally, benzoquinones exert their effects through redox reactions, interacting with biological molecules and enzymes. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxy-5-methyl-1,4-benzoquinone: Similar structure with a methyl group instead of a dodecylthio group.
5-Chloro-2,3-dimethoxy-1,4-benzoquinone: Lacks the dodecylthio group.
2,3-Dimethoxy-1,4-benzoquinone: Lacks both the chlorine and dodecylthio groups.
Uniqueness
The presence of the dodecylthio group in 5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone imparts unique lipophilic properties, potentially enhancing its interaction with lipid membranes and biological systems. The chlorine atom may also influence its reactivity and biological activity.
Properties
CAS No. |
64102-02-9 |
|---|---|
Molecular Formula |
C20H31ClO4S |
Molecular Weight |
403.0 g/mol |
IUPAC Name |
2-chloro-3-dodecylsulfanyl-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H31ClO4S/c1-4-5-6-7-8-9-10-11-12-13-14-26-20-15(21)16(22)18(24-2)19(25-3)17(20)23/h4-14H2,1-3H3 |
InChI Key |
XZZRDSLWZIGIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=C(C(=O)C(=C(C1=O)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


